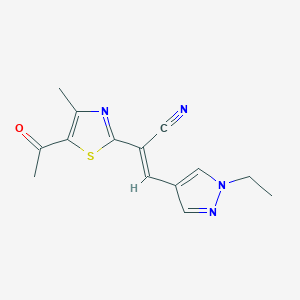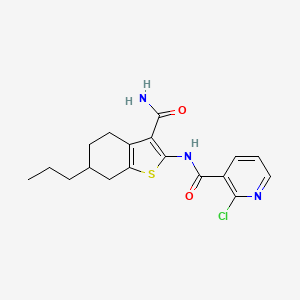
(2E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is a complex organic compound featuring a thiazole ring, a pyrazole ring, and a cyano group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE typically involves multi-step organic reactions The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through a vinylation reaction
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The acetyl and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers.
Mécanisme D'action
The mechanism by which (E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE exerts its effects involves interaction with specific molecular targets. The thiazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. The cyano group may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiophenemethylamine: Contains a thiophene ring and an amine group, used in similar synthetic applications.
1-Thiophen-2-yl-ethylamine: Features a thiophene ring and an ethylamine group, used in the synthesis of bioactive molecules.
3-Aminothiophene-2-carboxamide: Contains an aminothiophene ring and a carboxamide group, used in medicinal chemistry.
Uniqueness
(E)-1-(5-ACETYL-4-METHYL-1,3-THIAZOL-2-YL)-2-(1-ETHYL-1H-PYRAZOL-4-YL)-1-ETHENYL CYANIDE is unique due to its combination of thiazole and pyrazole rings with a cyano group, providing a versatile scaffold for the development of novel compounds with diverse biological and chemical properties.
Propriétés
Formule moléculaire |
C14H14N4OS |
|---|---|
Poids moléculaire |
286.35 g/mol |
Nom IUPAC |
(E)-2-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-3-(1-ethylpyrazol-4-yl)prop-2-enenitrile |
InChI |
InChI=1S/C14H14N4OS/c1-4-18-8-11(7-16-18)5-12(6-15)14-17-9(2)13(20-14)10(3)19/h5,7-8H,4H2,1-3H3/b12-5+ |
Clé InChI |
RSPBTOSAYYBXML-LFYBBSHMSA-N |
SMILES isomérique |
CCN1C=C(C=N1)/C=C(\C#N)/C2=NC(=C(S2)C(=O)C)C |
SMILES canonique |
CCN1C=C(C=N1)C=C(C#N)C2=NC(=C(S2)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-({[2-(3-bromophenyl)quinolin-4-yl]carbonyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14926941.png)

![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B14926947.png)
![3,5-bis(4-bromophenyl)-1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole](/img/structure/B14926953.png)
![6-cyclopropyl-N-(2,3-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926960.png)
![2-[4-chloro-3,5-bis(3,4-dimethylphenyl)-1H-pyrazol-1-yl]-4-phenyl-1,3-thiazole](/img/structure/B14926964.png)
![N-[(E)-(2-chloro-6-fluorophenyl)methylidene]-3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B14926972.png)
![4-methyl-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14926980.png)
![4-(difluoromethyl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B14926984.png)
![methyl 4-{[3,5-bis(4-bromophenyl)-1H-pyrazol-1-yl]methyl}benzoate](/img/structure/B14926998.png)
![1-benzyl-6-cyclopropyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14927005.png)
![2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-9-ethyl-8-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14927013.png)
![4-chloro-1-[(4-chlorophenyl)methyl]-3,5-bis(1,3-dimethylpyrazol-4-yl)pyrazole](/img/structure/B14927019.png)

